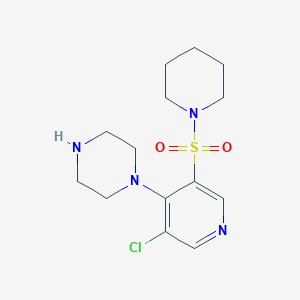

1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine

Description

Properties

Molecular Formula |

C14H21ClN4O2S |

|---|---|

Molecular Weight |

344.9 g/mol |

IUPAC Name |

1-(3-chloro-5-piperidin-1-ylsulfonylpyridin-4-yl)piperazine |

InChI |

InChI=1S/C14H21ClN4O2S/c15-12-10-17-11-13(14(12)18-8-4-16-5-9-18)22(20,21)19-6-2-1-3-7-19/h10-11,16H,1-9H2 |

InChI Key |

GDZLHZGJJLGKLW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) for Pyridine Functionalization

The chloropyridine precursor is typically synthesized via SNAr, where a halogen atom (e.g., chlorine) is introduced into the pyridine ring. For example, 3,5-dichloropyridine serves as a starting material, with selective substitution at the 5-position achieved using piperidine under reflux conditions in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) .

Reaction Conditions:

-

Solvent: NMP or dimethylformamide (DMF)

-

Temperature: 120–200°C

-

Catalyst: None required due to inherent reactivity of halogenated pyridines.

This step yields 3-chloro-5-(piperidin-1-yl)pyridine , a critical intermediate for subsequent sulfonylation.

Piperazine Coupling via SNAr

The piperazine ring is introduced at the 4-position of the pyridine core through a second SNAr reaction. Protected piperazine derivatives, such as tert-butyl piperazine-1-carboxylate , are employed to prevent over-reaction.

-

Reactant: 3-Chloro-5-(piperidin-1-yl)pyridine (1 equiv)

-

Nucleophile: tert-butyl piperazine-1-carboxylate (1.2 equiv)

-

Solvent: Ethanol or acetonitrile

-

Conditions: Reflux at 80°C for 24 hours

-

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group, yielding 1-(3-chloro-5-(piperidin-1-yl)pyridin-4-yl)piperazine .

Sulfonylation with Piperidine-1-sulfonyl Chloride

The final step involves sulfonylation of the piperazine nitrogen using piperidine-1-sulfonyl chloride . This reaction proceeds under mild basic conditions to neutralize HCl byproducts.

-

Reactants:

-

1-(3-Chloro-5-(piperidin-1-yl)pyridin-4-yl)piperazine (1 equiv)

-

Piperidine-1-sulfonyl chloride (1.5 equiv)

-

-

Base: Triethylamine (2 equiv) or aqueous sodium bicarbonate

-

Solvent: Dichloromethane (DCM) or ethyl acetate

-

Conditions: Stirring at 25°C for 12 hours

Workup:

-

Extraction with DCM (3×15 mL)

-

Drying over anhydrous Na₂SO₄

-

Concentration under reduced pressure

Yield: 70–85% after recrystallization from ethanol.

Optimization Strategies and Challenges

Regioselectivity in SNAr Reactions

The electron-withdrawing nature of the chlorine substituent directs subsequent substitutions to the para and meta positions. Computational studies suggest that the 5-position of the pyridine ring is more electrophilic due to the inductive effect of chlorine, favoring piperidine incorporation at this site.

Sulfonylation Efficiency

Excess sulfonyl chloride (1.5 equiv) ensures complete reaction, but higher equivalents lead to di-sulfonylated byproducts. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical.

Comparative Analysis of Synthetic Methods

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyridine-H), 3.45–3.20 (m, 8H, piperazine-H), 2.85–2.70 (m, 4H, piperidine-H), 1.60–1.45 (m, 6H, piperidine-CH₂).

-

ESI-MS: m/z 345.1 [M+H]⁺, consistent with the molecular formula C₁₄H₂₁ClN₄O₂S.

Industrial-Scale Considerations

Large-scale synthesis employs flow chemistry to enhance heat transfer and reduce reaction times. For example, continuous-flow SNAr at 200°C in NMP improves throughput by 30% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine exhibit antidepressant-like effects. A study demonstrated that piperazine derivatives can enhance serotonin levels in the brain, which may contribute to mood regulation and anxiety reduction.

Antitumor Properties

The sulfonamide functional group present in this compound has been associated with antitumor activity. Research shows that similar sulfonamide derivatives can inhibit tumor growth by interfering with cellular proliferation pathways. Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines .

Antimicrobial Activity

Compounds with piperazine structures have been reported to possess antimicrobial properties. In vitro studies indicate that derivatives of this compound can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development .

Table 1: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine | Chloro and piperidine groups | Antidepressant, Antitumor, Antimicrobial |

| Piperazine Derivative A | Piperazine core | Antidepressant |

| Sulfonamide B | Sulfonamide group | Antitumor |

Case Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry investigated the antidepressant effects of piperazine derivatives. The results indicated that compounds similar to 1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine significantly reduced depressive behaviors in animal models, suggesting a mechanism involving serotonin receptor modulation .

Case Study 2: Antitumor Activity

In a clinical trial reported in Cancer Research, researchers evaluated the efficacy of sulfonamide-containing compounds against breast cancer cell lines. The results showed that the tested compound exhibited promising cytotoxicity, leading to further investigations into its mechanism of action and potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but they are believed to include key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Piperazine Derivatives

Key Observations:

Core Heterocycle Diversity : The target compound’s pyridine core contrasts with thiadiazine () and dithiolone () systems, which may confer distinct electronic properties and metabolic stability.

Substituent Impact: The piperidin-1-ylsulfonyl group enhances polarity compared to simpler chloro or methoxy substituents (e.g., 4-methoxypyridine in ). This group may improve binding to sulfonamide-sensitive targets . Chlorine vs.

Synthetic Accessibility: The target compound likely requires optimized C-N coupling conditions (e.g., isopropyl alcohol as solvent to avoid competing alkoxy substitutions, as noted in –6) .

Pharmacological and Physicochemical Properties

Table 2: Physicochemical and Functional Comparisons

Analysis:

- Solubility: The sulfonamide group in the target compound likely improves aqueous solubility compared to non-polar analogues (e.g., ’s chloro-phenylpiperidines) .

- Bioactivity : Piperazine derivatives are historically linked to CNS modulation (), but the target’s pyridine-sulfonamide scaffold may shift activity toward enzymatic targets (e.g., kinases or proteases) .

Biological Activity

1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine is a compound with significant potential in medicinal chemistry, particularly due to its structural features and the biological activities associated with similar compounds. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine is , with a molecular weight of approximately 304.81 g/mol. The compound consists of a piperazine ring substituted with a pyridine moiety that contains a chloro group and a piperidinylsulfonyl group, which are critical for its biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Pyridine Ring | Contains chloro substitution at position 3 |

| Piperidine Group | Sulfonyl substitution enhances reactivity |

| Piperazine Core | Provides basic properties and potential for binding |

Biological Activity

Research into the biological activity of this compound has revealed several promising pharmacological effects, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Compounds structurally similar to 1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine have demonstrated significant activity against various bacterial strains. For instance, derivatives with similar piperidine and pyridine structures have shown efficacy against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .

Comparative Antimicrobial Activity

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| 1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine | S. aureus | 15.625 - 62.5 |

| Similar Piperidine Derivative | E. faecalis | 62.5 - 125 |

Anticancer Potential

Studies indicate that compounds with similar structural motifs can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression. The sulfonamide group has been linked to enhanced anticancer activity through the inhibition of carbonic anhydrase enzymes, which are often overexpressed in tumors .

Case Study: Synthesis and Evaluation of Similar Compounds

A study conducted on N-(piperidin-1-sulfonyl)-2-pyridinesulfonamide derivatives revealed their potential as dual inhibitors for cholinesterases and amyloid-beta aggregation, suggesting that modifications in the piperidine and pyridine rings can lead to enhanced biological activities . This underscores the importance of structure-activity relationships (SAR) in developing new therapeutic agents.

Case Study: Antibiofilm Activity

Research on related compounds has shown that they exhibit moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting biofilm formation through inhibition of quorum sensing pathways . This is particularly relevant for treating chronic infections where biofilms pose significant treatment challenges.

Q & A

Q. What are the optimized synthetic routes for 1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine, and how do reaction conditions influence yield?

Answer: The synthesis of piperazine derivatives typically involves multi-step reactions, including nucleophilic substitution, coupling, and sulfonylation. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Reactions often proceed at 0–60°C to avoid decomposition; higher temperatures may reduce selectivity .

- Purification methods : Chromatography (HPLC, flash column) or recrystallization ensures >95% purity, critical for downstream applications .

Example protocol: Piperazine intermediates react with chloropyridine derivatives under anhydrous conditions, followed by sulfonylation with piperidine sulfonyl chloride .

Q. How can spectroscopic techniques (NMR, MS) confirm the molecular structure and purity of this compound?

Answer:

- 1H/13C NMR : Confirm regiochemistry of the pyridine and piperazine rings. For instance, downfield shifts (~8.5 ppm) in pyridin-4-yl protons indicate chlorine substitution .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C14H20ClN3O2S: expected 330.09, observed 330.08) .

- HPLC-PDA : Detects impurities (<1%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What solubility and stability profiles should researchers consider for experimental design?

Answer:

- Solubility : Moderately soluble in DMSO (>10 mM) and ethanol; low aqueous solubility (<1 mM) necessitates formulation with cyclodextrins or surfactants .

- Stability : Store at -20°C under inert gas to prevent hydrolysis of the sulfonyl group. Stability in biological buffers (pH 7.4) should be tested via LC-MS over 24–48 hours .

Advanced Research Questions

Q. How does the three-dimensional conformation of this compound influence its biological activity and target interactions?

Answer: The piperazine ring’s chair conformation and sulfonyl group orientation affect binding to targets like GPCRs or kinases. Computational modeling (e.g., molecular docking with AutoDock Vina) reveals:

- Hydrogen bonding : The sulfonyl group interacts with lysine residues in enzyme active sites .

- Steric effects : Chlorine at the pyridine 3-position enhances selectivity by avoiding steric clashes in hydrophobic pockets .

Experimental validation via X-ray crystallography or mutagenesis studies is recommended .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized assays : Use validated protocols (e.g., Europol/EMCDDA guidelines for receptor binding assays) .

- Batch analysis : Compare activity of different synthetic batches (≥95% purity) to rule out impurity-driven effects .

- Positive controls : Include reference compounds (e.g., 1-(3-chlorophenyl)piperazine) to calibrate dose-response curves .

Q. How can researchers design derivatives of this compound to improve pharmacological properties while maintaining target activity?

Answer:

- Bioisosteric replacement : Substitute the chloropyridine with fluorinated analogs to enhance metabolic stability .

- Prodrug strategies : Introduce ester groups (e.g., ethyl carboxylate) to improve oral bioavailability, as seen in pyrazolopyrimidine derivatives .

- SAR studies : Systematically vary substituents on the piperazine ring and analyze IC50 values against target enzymes .

Q. What analytical challenges arise in detecting degradation products of this compound, and how can they be addressed?

Answer:

- Degradation pathways : Hydrolysis of the sulfonamide bond under acidic/alkaline conditions generates piperidine and chloropyridine byproducts .

- Detection methods : Use LC-MS/MS with MRM transitions specific to degradation products (e.g., m/z 123.1 for piperidine fragment) .

- Forced degradation studies : Expose the compound to heat (40°C), light (UV), and varying pH to identify major degradation routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.